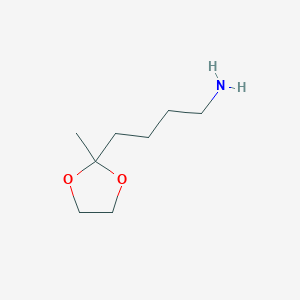
4-(2-甲基-1,3-二氧戊环-2-基)丁-1-胺
描述
“4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine” is a chemical compound with the CAS Number: 83962-01-0 . It has a molecular weight of 159.23 and its molecular formula is C8H17NO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.科学研究应用
不对称合成和催化
N-叔丁基磺酰亚胺的效用证明了类似结构在不对称合成胺中的多功能性。这些化合物可用作生产各种对映体富集胺的中间体,包括α-支链和二支链胺、氨基酸、氨基醇和三氟甲基胺。该方法突出了此类化合物在不对称催化和有机合成中的关键作用 (Ellman, Owens, & Tang, 2002).
材料科学和电致变色
在材料科学中,特别是在电致变色器件的开发中,合成了相关的化合物 4-(2,5-二(噻吩-2-基)-1H-吡咯-1-基)丁-1-胺,并用于创建多色电致变色器件。这些器件在不同的电学状态下表现出一系列颜色,展示了这些化合物在智能材料和显示器中的潜力 (Yagmur, Ak, & Bayrakçeken, 2013).
二氧化碳捕获
合成和评估源自丁-1-胺的氨基醇以从烟道气流中捕获 CO2 表明了化学结构对其性能的影响。这些化合物,包括 4-(二乙氨基)-2-丁醇等,由于其高吸收能力、循环能力以及吸收和再生的有效动力学,在 CO2 捕获技术中显示出前景。这项研究表明,通过操纵胺基化合物的化学结构,有可能设计出更有效的 CO2 捕获溶剂 (Maneeintr, Idem, Tontiwachwuthikul, & Wee, 2009).
环境化学
已经研究了包括丁胺在内的伯脂肪胺与 NO3 自由基形成二次有机气溶胶的情况。这些发现对于理解胺的大气化学及其对夜间颗粒物形成的贡献具有重要意义,突出了此类化合物的环境相关性 (Malloy, Qi, Warren, Cocker, Erupe, & Silva, 2008).
安全和危害
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . These codes correspond to specific hazards related to the compound, such as flammability (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .
属性
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJMFCFOODBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)
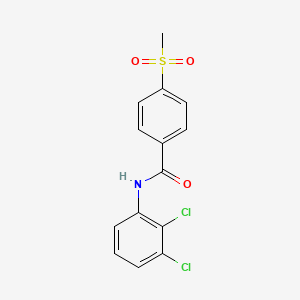
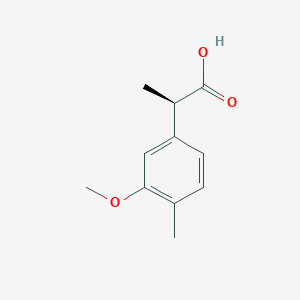
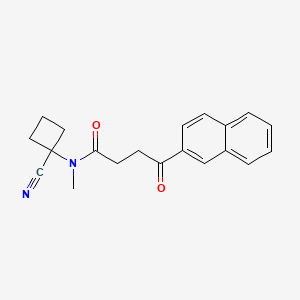


![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)
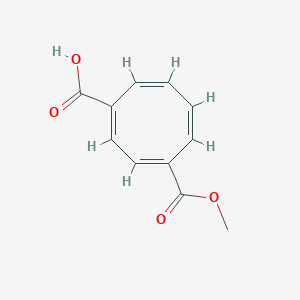
![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)

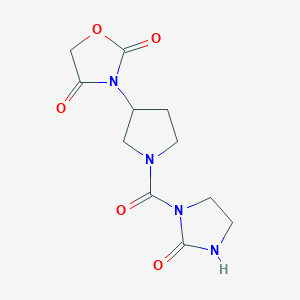
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)
![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)